molecular formula C8H10BrFN2 B13710746 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine

2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine

Cat. No.: B13710746
M. Wt: 233.08 g/mol
InChI Key: NZBANZJCUDHNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and radiopharmaceutical sciences. This compound features a pyridine core functionalized with bromo, methyl, and fluoroethylamine groups, making it a versatile intermediate for constructing more complex molecules. Its molecular structure is particularly valuable in pharmaceutical research for the synthesis of potential therapeutics, where the bromine atom serves as a reactive handle for further cross-coupling reactions, such as those used to create heteroarylated structures . The fluoroethyl group is a key structural motif of interest in the development of positron emission tomography (PET) tracers, similar to those used in imaging studies for inducible nitric oxide synthase (iNOS) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound as a critical synthon in the exploration of new enzyme inhibitors, receptor ligands, and other biologically active molecules.

Properties

Molecular Formula

C8H10BrFN2

Molecular Weight

233.08 g/mol

IUPAC Name

2-bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine

InChI

InChI=1S/C8H10BrFN2/c1-12(5-3-10)7-2-4-11-8(9)6-7/h2,4,6H,3,5H2,1H3

InChI Key

NZBANZJCUDHNEP-UHFFFAOYSA-N

Canonical SMILES

CN(CCF)C1=CC(=NC=C1)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine

Halogenation of Aromatic Amines as a Key Step

The synthesis of 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine typically involves the halogenation of an aromatic amine precursor, specifically on the pyridine ring. A well-documented approach to achieve selective bromination is through the use of molecular bromine in the presence of quaternary ammonium halides, which act as catalysts and halogen carriers.

Quaternary Ammonium Halide Catalyzed Bromination
  • A mixture of molecular bromine and a quaternary ammonium bromide (e.g., tetrabutylammonium bromide) in an inert solvent such as dry methylene chloride forms a quaternary ammonium tribromide complex.
  • The aromatic amine (e.g., 2-fluoroaniline or a pyridin-4-amine derivative) is added to this mixture at ambient temperature, often producing an exothermic reaction.
  • The reaction proceeds rapidly to form the corresponding 2,4-dihaloaniline or halogenated pyridin-4-amine hydrohalide salt, which precipitates out and is isolated by filtration.
  • Neutralization of the hydrohalide salt with a mild base (e.g., aqueous sodium hydroxide) yields the free halogenated aromatic amine.

This method offers high selectivity and yields, with reported isolated yields up to 85-95% in batch or continuous processes.

Functionalization of Amino Groups: N-Alkylation

Following halogenation, the amino group on the pyridine ring is subjected to alkylation to introduce the N-methyl and N-(2-fluoroethyl) substituents:

  • N-Methylation can be achieved via reductive amination or alkylation using methyl iodide or methyl sulfate under basic conditions.
  • N-(2-fluoroethyl) substitution is introduced by nucleophilic substitution reactions where the amine attacks a 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide or tosylate).

These alkylation steps are typically performed sequentially or in a one-pot reaction depending on the reactivity and steric factors of the intermediates.

Nucleophilic Substitution for Fluoroalkylation

An alternative or complementary approach involves nucleophilic substitution of a mesylate or tosylate precursor with fluoride ion to introduce the 2-fluoroethyl group. This method is supported by radiochemical syntheses of fluorinated analogues where nucleophilic fluorination using [^18F]fluoride has been demonstrated, albeit with moderate incorporation yields (10-20%) but high purity after purification.

Detailed Reaction Conditions and Yields

Step Reagents and Conditions Solvent Temperature Yield (%) Notes
Halogenation Molecular bromine + tetrabutylammonium bromide catalyst Dry methylene chloride 20-40°C 85-95 Formation of 2-bromo-4-fluoroaniline hydrohalide salt, precipitated and filtered
Neutralization Aqueous NaOH (20%) Water/methylene chloride Ambient Quantitative Converts hydrohalide salt to free amine
N-Methylation Methyl iodide or methyl sulfate + base DMF or similar 0 to 50°C 70-90 Reductive amination or alkylation
N-(2-Fluoroethyl) substitution 2-Fluoroethyl bromide or tosylate + base Acetonitrile or DMF Ambient to 60°C 60-85 Nucleophilic substitution on amine nitrogen
Nucleophilic fluorination Mesylate precursor + [^18F]fluoride Acetonitrile 80-120°C 10-20 (radioactive) Radiochemical synthesis, high purity after HPLC purification

Research Data and Analysis

Halogenation Reaction Profile

  • The bromination reaction in the presence of tetrabutylammonium bromide is rapid and exothermic, with temperature spikes up to 40°C upon amine addition.
  • The hydrohalide salt precipitates upon cooling to about 20°C, facilitating easy separation.
  • The reaction consumes nearly all molecular bromine, and the catalyst solution can be recycled, enhancing process efficiency.

Purity and Isomer Formation

  • LC analysis confirms the formation of the desired 2-bromo-4-fluoroaniline derivative with minimal dibrominated by-products when stoichiometric control is maintained.
  • Minor isomeric brominated products may form depending on the starting amine substitution pattern but can be minimized by optimizing reaction conditions.

Radiochemical Synthesis Insights

  • The nucleophilic substitution of mesylate precursors with [^18F]fluoride yields radiolabeled fluorinated amines with high chemical and radiochemical purity (>95%).
  • Despite low incorporation efficiency (10-20%), purification by reversed-phase HPLC results in high specific activity compounds suitable for PET imaging applications.

Summary of Preparation Strategy

The preparation of 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine involves:

This methodology balances high yields, selectivity, and scalability, supported by robust reaction conditions and catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include N-oxides of the original compound.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of brominated pyridine amines. Key structural analogues include:

2-Bromo-N,N-dimethylpyridin-4-amine (CAS 396092-82-3): Differs in having two methyl groups on the amine nitrogen instead of a 2-fluoroethyl and methyl group .

2-Bromo-N-methylpyridin-4-amine (CAS 189230-41-9): Lacks the 2-fluoroethyl group, retaining only a methyl substituent on the amine .

5-Bromo-4-fluoropyridin-2-amine (CAS 21717-95-3): Shares a bromine and fluorine substituent but on different ring positions and lacks alkylamine substitution .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility
2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine C₈H₁₁BrFN₂ 223.02 ~290 (estimated) 1.6 (estimated) Moderate in DCM, DMSO
2-Bromo-N,N-dimethylpyridin-4-amine C₇H₉BrN₂ 201.06 285.7 1.5 High in DCM
5-Bromo-4-fluoropyridin-2-amine C₅H₄BrFN₂ 189.00 Not reported Not reported Low in water

Key Observations :

  • The 2-fluoroethyl group in the target compound increases molecular weight and lipophilicity compared to dimethyl or methyl-substituted analogues.
  • Bromine at the 2-position (vs.

Crystallographic and Stability Data

  • Crystal Packing: Intramolecular hydrogen bonding, as seen in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine , may stabilize the target compound’s structure.
  • Thermal Stability : Brominated pyridines generally decompose above 250°C, consistent with the estimated boiling point of ~290°C for the target compound .

Biological Activity

2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine is C8H9BrFN3. The presence of bromine and fluorine atoms in its structure suggests potential interactions with biological targets, particularly in the context of drug design.

Anticancer Activity

Recent studies have explored the anticancer potential of pyridine derivatives, including various substituted pyridines. For instance, compounds with similar structures have shown significant cytotoxicity against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundTarget Cancer Cell LineIC50 (µM)Mechanism of Action
2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amineFaDu (hypopharyngeal)TBDInduces apoptosis
4-Bromo-N-methylpyridin-2-amineA549 (lung)TBDCell cycle arrest

Case Study : A study investigated the effects of 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine on FaDu cells, revealing a dose-dependent increase in apoptosis markers when treated with the compound.

Inhibition of Nitric Oxide Synthase (iNOS)

The compound may also exhibit activity as an iNOS inhibitor. iNOS plays a crucial role in various inflammatory diseases, and compounds that inhibit iNOS can provide therapeutic benefits.

  • Study Findings : In vivo studies demonstrated that related pyridine derivatives effectively reduced iNOS expression in models of inflammation, suggesting that 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine may possess similar properties.

Pharmacokinetics

Understanding the pharmacokinetics of 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine is essential for evaluating its therapeutic potential. Key factors include:

  • Absorption : The compound's solubility and permeability influence its absorption rate.
  • Distribution : Its lipophilicity may affect how well it penetrates tissues.
  • Metabolism : Investigations into metabolic pathways are necessary to understand how the compound is processed in vivo.
  • Excretion : The route and rate of excretion can impact its therapeutic window.

Safety and Toxicity

Toxicological evaluations are critical for assessing the safety profile of 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine. Early studies suggest that while certain pyridine derivatives show promise, they may also exhibit cytotoxic effects at higher concentrations.

Toxicity Assessment Table

EndpointResult
Acute Toxicity (LD50)TBD
MutagenicityNegative
Reproductive ToxicityTBD

Q & A

Basic: What are the optimal synthetic routes for 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine, and how can reaction conditions be optimized?

Answer:
The synthesis of 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine typically involves multi-step alkylation and halogenation. A common approach includes:

  • Step 1 : Reacting 4-aminopyridine derivatives with brominating agents (e.g., NBS or Br₂) to introduce the bromo substituent at the 2-position.
  • Step 2 : Sequential alkylation using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) under basic conditions (e.g., LiH or K₂CO₃) in polar aprotic solvents like DMF or THF .
  • Optimization : Reaction yields can be improved by controlling temperature (0–25°C), using anhydrous conditions, and employing catalysts like tetrabutylammonium iodide for phase-transfer alkylation. Purification via column chromatography or recrystallization ensures high purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:
Key characterization methods include:

  • ¹H/¹³C NMR : Look for split signals due to the fluorine atom’s coupling (e.g., –CH₂F protons at δ ~4.5–5.0 ppm with J ~47 Hz) and pyridine ring protons (δ ~7.5–8.5 ppm). The N-methyl group appears as a singlet at δ ~3.0 ppm .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺ at m/z ~247–249 for Br/F isotopes) and fragmentation patterns .
  • FT-IR : Stretching vibrations for C–Br (~550 cm⁻¹), C–F (~1100 cm⁻¹), and aromatic C–N (~1350 cm⁻¹) .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electron Density Distribution : Identify nucleophilic/electrophilic sites via Fukui indices, highlighting reactivity at the bromine atom or pyridine nitrogen .
  • Solvation Effects : Use implicit solvent models (e.g., PCM) to predict solubility and stability in polar solvents.
  • Reaction Pathways : Simulate SN2 displacement at the bromine site or fluorine-mediated hydrogen bonding with biological targets .

Advanced: What strategies resolve contradictions in reported biological activities between this compound and its non-fluorinated analogs?

Answer:
Contradictions may arise from differences in fluorination’s steric/electronic effects. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values against targets (e.g., enzymes) using fluorinated vs. non-fluorinated analogs .
  • Molecular Docking : Assess binding mode changes caused by the fluoroethyl group’s electronegativity and size. For example, tubulin inhibitors with 2-fluoroethyl groups show enhanced binding due to hydrophobic interactions .
  • Kinetic Assays : Measure on/off rates to determine if fluorine improves target residence time .

Advanced: How does the fluoroethyl group influence metabolic stability compared to ethyl or chloroethyl derivatives?

Answer:
The fluoroethyl group enhances metabolic stability by:

  • Reducing Oxidative Metabolism : Fluorine’s electronegativity protects adjacent C–H bonds from cytochrome P450-mediated oxidation.
  • Improving Lipophilicity : LogP increases by ~0.5 units compared to ethyl analogs, enhancing membrane permeability.
  • In Vitro Assays : Compare half-lives in liver microsomes or hepatocyte models. Fluorinated derivatives typically show 2–3x longer t₁/₂ than non-fluorinated analogs .

Advanced: What crystallographic techniques are suitable for resolving the compound’s solid-state structure, and how does fluorine substitution affect crystal packing?

Answer:

  • Single-Crystal X-Ray Diffraction (SXRD) : Use SHELXL for structure refinement. The fluoroethyl group introduces C–H···F hydrogen bonds, creating dense, layered packing motifs .
  • Powder XRD : Compare experimental and simulated patterns to detect polymorphism. Fluorine’s small size often reduces unit cell volume by ~5% vs. chloro analogs .

Basic: What safety precautions are critical when handling this compound, based on structural analogs?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact with brominated amines, which may be irritants .
  • Ventilation : Use fume hoods due to potential volatility of fluoroethyl groups.
  • Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.